molecular formula C8H16ClNO3 B2941709 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride CAS No. 2171783-18-7

2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride

货号: B2941709
CAS 编号: 2171783-18-7
分子量: 209.67
InChI 键: OHEDQHSQHUIEPM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride is a chemical compound of significant interest in organic chemistry and life sciences research, particularly for the synthesis and development of novel molecules. The compound features a tetrahydropyran (oxan-4-yl) ring, a structural motif widely recognized for its prevalence in pharmaceuticals and its ability to influence the physicochemical properties of a molecule. This structure is coupled with a methylamino-acetic acid backbone, making it a valuable chiral building block or intermediate. The molecular formula for this compound is C 8 H 15 NO 3 (free acid) with a molecular weight of 173.21 g/mol . The free acid form has a CAS registration number of 1249785-61-2 . A related salt form, 2H-Pyran-4-acetic acid, tetrahydro-α-(methylamino)-, hydrochloride (1:1), is also known and is assigned CAS number 2171783-18-7 . Key predicted physicochemical properties include a boiling point of 308.0±17.0 °C and a pKa of 2.17±0.10 . As a versatile intermediate, this compound is primarily used in research and development settings, such as medicinal chemistry and drug discovery. Its structure suggests potential applications in the synthesis of more complex molecules, including peptidomimetics and other biologically active compounds. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

属性

IUPAC Name

2-(methylamino)-2-(oxan-4-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-9-7(8(10)11)6-2-4-12-5-3-6;/h6-7,9H,2-5H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEDQHSQHUIEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1CCOCC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Analytical Characterization of 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Discovery & Analytical Development Target Audience: Researchers, Medicinal Chemists, and CMC Professionals

Executive Summary

The pursuit of novel chemical space in drug discovery relies heavily on the integration of unnatural amino acids (UAAs) into peptidomimetics, PROTACs, and small-molecule APIs. 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride (CAS: 2171783-18-7) is a highly specialized, conformationally restricted UAA building block [1].

This technical guide provides an authoritative framework for the physicochemical profiling, handling, and analytical quality control (QC) of this compound. By moving beyond basic protocols, this whitepaper explains the causality behind molecular design choices and establishes a self-validating analytical system to ensure uncompromising scientific integrity during preclinical development.

Molecular Architecture & Physicochemical Causality

Understanding the physicochemical properties of 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride requires analyzing the structural causality of its three core motifs: the oxane (tetrahydropyran) ring, the alpha-N-methyl group, and its zwitterionic hydrochloride salt form.

  • The Oxane (Tetrahydropyran) Ring: Unlike highly lipophilic aliphatic side chains (e.g., leucine or cyclohexyl analogs), the oxane ring introduces an ether oxygen that acts as a hydrogen-bond acceptor. This strategically lowers the LogP, improving aqueous solubility while maintaining the steric bulk necessary to occupy hydrophobic binding pockets in target proteins [1]. Furthermore, the ring restricts the conformational flexibility of the side chain, reducing the entropic penalty upon target binding.

  • The N-Methyl Group: N-methylation of the alpha-amine fundamentally alters the peptide backbone's Ramachandran plot when incorporated into a sequence. It sterically restricts the ϕ and ψ dihedral angles, promoting specific secondary structures (such as β -turns) while simultaneously shielding the amide bond from proteolytic cleavage by exopeptidases [1].

  • The Hydrochloride Salt: As a free base, the compound exists as a highly polar zwitterion. Formulating it as a hydrochloride salt protonates the secondary amine, enhancing solid-state stability and dissolution kinetics in aqueous media, albeit increasing its hygroscopicity.

Table 1: Physicochemical Data Summary
PropertyValue / DescriptionAnalytical Rationale
Chemical Formula C8H16ClNO3 (Salt); C8H15NO3 (Free base)Determines precise mass for MS/MS precursor targeting.
Molecular Weight 209.67 g/mol (Salt); 173.21 g/mol (Base)Critical for stoichiometric calculations in SPPS.
CAS Number 2171783-18-7Unique identifier for regulatory documentation.
Estimated pKa ~2.2 (COOH); ~9.8 (NH2CH3+)Dictates the pH required for chromatographic retention.
LogP (Estimated) -1.2 to -0.8 (Zwitterionic state)Explains the lack of retention on standard C18 columns.
Polar Surface Area ~58.5 ŲIndicates high hydrophilicity and membrane impermeability as a monomer.

Synthetic Utility in Drug Discovery

In medicinal chemistry, this UAA is predominantly utilized in Solid Phase Peptide Synthesis (SPPS) to generate metabolically stable peptidomimetics. The workflow below illustrates the logical progression from raw material to a purified therapeutic candidate.

Synthesis_Workflow A 2-(Methylamino)-2-(oxan-4-yl)acetic acid HCl (Starting Material) B Fmoc Protection (Fmoc-OSu, Na2CO3, Dioxane/H2O) A->B C Solid Phase Peptide Synthesis (SPPS) (HATU/DIPEA Coupling) B->C D TFA Cleavage & Global Deprotection (TFA/TIS/H2O) C->D E Orthogonal Purification (Prep-HPLC & Ion-Exchange) D->E F Purified Peptidomimetic Candidate (Target API) E->F

Workflow for incorporating the unnatural amino acid into a peptidomimetic candidate.

Causality in Synthesis: Due to the steric hindrance of the alpha-N-methyl group and the bulky oxane ring, standard coupling reagents (like HBTU) often fail to achieve complete conversion. Therefore, highly reactive uronium salts like HATU, combined with extended coupling times and elevated temperatures (e.g., microwave-assisted SPPS), are mandatory to overcome the activation energy barrier.

Analytical Characterization: A Self-Validating System

Standard Reversed-Phase Liquid Chromatography (RPLC) using C18 columns is fundamentally inadequate for 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride. Because the molecule is a highly polar zwitterion (LogP < 0), it elutes in the void volume of a C18 column, making impurity resolution impossible.

To solve this, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) [3]. HILIC operates via an orthogonal mechanism: a water-rich layer forms on a polar stationary phase, and partitioning occurs based on hydrogen bonding and dipole interactions.

To ensure absolute trustworthiness, the protocol below is designed as a self-validating system . The quantitative HILIC-MS/MS assay is cross-referenced against quantitative NMR (qNMR) and Karl Fischer (KF) titration. If the combined mass balance (HILIC Purity + Water Content + Residual Solvents) deviates from 99.0% - 101.0%, the system automatically flags the batch for undetected inorganic salts (e.g., NaCl from upstream synthesis), preventing false-positive release.

QC_System Sample UAA HCl Salt Batch Sample HILIC HILIC-MS/MS (Purity & Quantitation) Sample->HILIC NMR 1H/13C qNMR (Structural Identity & Assay) Sample->NMR KF Karl Fischer & TGA (Water & Volatiles) Sample->KF MassBalance Mass Balance Calculation (Must = 99.0 - 101.0%) HILIC->MassBalance NMR->MassBalance KF->MassBalance Validation ICH Q2(R1) Validation (Accuracy, Precision, Specificity) MassBalance->Validation Data Input

Self-validating QC system ensuring mass balance and ICH Q2(R1) compliance.

Step-by-Step Methodology: HILIC-MS/MS Protocol

This method is validated strictly according to ICH Q2(R1) guidelines for accuracy, precision, and specificity [2].

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of the UAA HCl salt.

  • Dissolve in 10.0 mL of Diluent (Acetonitrile:Water 75:25 v/v). Causality: HILIC requires the sample to be injected in a high-organic solvent to prevent peak distortion and premature elution.

Step 2: Chromatographic Conditions

  • Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: Amide phases provide excellent hydrogen-bonding capabilities for zwitterions without the irreversible ion-exchange issues seen in bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Milli-Q Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Step 3: Gradient Elution Profile

  • 0.0 - 1.0 min: 90% B (Isocratic hold to focus the analyte at the column head).

  • 1.0 - 8.0 min: Linear ramp from 90% B to 50% B (Increasing aqueous content elutes the polar UAA).

  • 8.0 - 10.0 min: Hold at 50% B (Column wash).

  • 10.1 - 15.0 min: 90% B (Column re-equilibration).

Step 4: Mass Spectrometry (ESI+) Detection

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Precursor Ion: Monitor m/z 174.1 [M+H]+ . (Note: The MS detects the free base mass + proton).

  • Product Ions: Monitor transitions m/z 174.1 128.1 (Loss of formic acid/H2O) and m/z 174.1 114.1 for quantitation.

Step 5: ICH Q2(R1) Validation Execution

  • Specificity: Inject a blank diluent and a synthetic impurity spike to ensure baseline resolution (Rs > 1.5) between the UAA and any unreacted oxane precursors.

  • Linearity: Prepare a 5-point calibration curve from 50% to 150% of the nominal concentration. Ensure R2≥0.999 .

  • Repeatability: Perform 6 replicate injections of the 100% standard. The Relative Standard Deviation (RSD) of the peak area must be ≤2.0% [2].

Formulation & Handling Guidelines

Because 2-(Methylamino)-2-(oxan-4-yl)acetic acid is supplied as a hydrochloride salt, it exhibits moderate hygroscopicity.

  • Storage: Must be stored in a tightly sealed, desiccated container at 2–8°C.

  • Handling: Equilibrate the container to room temperature before opening to prevent ambient moisture condensation.

  • Lyophilization Considerations: If integrating this UAA into a peptide that will be lyophilized, ensure that the final salt form of the peptide is exchanged (e.g., to an acetate or trifluoroacetate salt) if the chloride counterion is incompatible with downstream in vivo toxicity studies.

References

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. URL:[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). URL:[Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry (via NCBI). URL:[Link]

Synthetic Strategies for the Unnatural Amino Acid 2-(Methylamino)-2-(oxan-4-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Unnatural amino acids (UAAs) are pivotal building blocks in modern medicinal chemistry, offering pathways to novel therapeutic agents with enhanced pharmacological profiles.[1][2] This guide provides an in-depth technical overview of viable synthetic routes to 2-(Methylamino)-2-(oxan-4-yl)acetic acid, a UAA of interest due to its unique structural features. We will explore established methodologies, including the Strecker synthesis and the Bucherer-Bergs reaction, and discuss alternative approaches such as reductive amination. The causality behind experimental choices, detailed protocols, and comparative analyses are presented to equip researchers in drug development with the knowledge to efficiently synthesize this target molecule.

Introduction: The Significance of 2-(Methylamino)-2-(oxan-4-yl)acetic Acid

The incorporation of unnatural amino acids into peptide-based drugs or as standalone pharmacophores can significantly modulate their properties, including metabolic stability, conformational constraints, and receptor-binding affinity. The target molecule, 2-(Methylamino)-2-(oxan-4-yl)acetic acid, features a tetrahydropyran (oxane) ring, a common motif in biologically active natural products, and an N-methylated amine, which can influence cell permeability and metabolic resistance. The synthesis of such α,α-disubstituted, N-alkylated amino acids presents unique challenges that necessitate careful consideration of synthetic strategy.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to several key starting materials and synthetic transformations. The core challenge lies in the formation of the quaternary carbon center bearing the carboxylate (or a precursor), the methylamino group, and the oxane ring.

G Target 2-(Methylamino)-2-(oxan-4-yl)acetic acid Intermediate1 α-Aminonitrile Target->Intermediate1 Hydrolysis Intermediate2 Hydantoin Target->Intermediate2 Hydrolysis Intermediate3 α-Keto acid Target->Intermediate3 Reductive Amination StartingMaterial1 Oxan-4-one Intermediate1->StartingMaterial1 StartingMaterial2 Methylamine Intermediate1->StartingMaterial2 StartingMaterial3 Cyanide Source (e.g., KCN, NaCN) Intermediate1->StartingMaterial3 Intermediate2->StartingMaterial1 Intermediate2->StartingMaterial3 StartingMaterial4 Ammonium Carbonate Intermediate2->StartingMaterial4 Intermediate3->StartingMaterial1

Caption: Retrosynthetic analysis of the target amino acid.

Primary Synthetic Pathways

Two classical named reactions, the Strecker synthesis and the Bucherer-Bergs reaction, are well-suited for the construction of α,α-disubstituted amino acids from a ketone starting material.[3][4]

Modified Strecker Synthesis

The Strecker synthesis is a robust method for producing amino acids from aldehydes or ketones.[3][5][6] For our target molecule, a modification using a primary amine (methylamine) in place of ammonia is required to yield the N-substituted amino acid.[3]

Reaction Scheme:

Oxan-4-one reacts with methylamine to form an intermediate iminium ion. Nucleophilic attack by a cyanide source (e.g., sodium cyanide) on the iminium ion generates an α-(methylamino)nitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired 2-(Methylamino)-2-(oxan-4-yl)acetic acid.[5][7]

G Start Oxan-4-one + Methylamine + NaCN Intermediate α-(Methylamino)nitrile Start->Intermediate Iminium formation & Cyanide attack End 2-(Methylamino)-2-(oxan-4-yl)acetic acid Intermediate->End Hydrolysis (H3O+)

Caption: Workflow for the modified Strecker synthesis.

Experimental Protocol:

  • Iminium Ion Formation and Cyanide Addition:

    • To a solution of oxan-4-one in a suitable solvent (e.g., methanol or a water/methanol mixture), add methylamine (as a solution in a solvent or as a salt like methylamine hydrochloride).

    • Cool the mixture in an ice bath and add a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) dropwise.

    • Allow the reaction to stir at room temperature until completion, monitored by TLC or LC-MS.

  • Hydrolysis of the α-Aminonitrile:

    • Upon completion of the first step, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl) and heat to reflux.

    • The hydrolysis of the nitrile to a carboxylic acid can take several hours.[7]

    • After cooling, the product can be isolated by crystallization or chromatographic purification.

Causality Behind Experimental Choices:

  • The use of a ketone (oxan-4-one) instead of an aldehyde leads to the formation of an α,α-disubstituted amino acid.[3][5]

  • Methylamine is used instead of ammonia to directly install the N-methyl group.[3]

  • The hydrolysis step is typically performed under harsh acidic conditions to ensure complete conversion of the stable nitrile group.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another powerful multicomponent reaction for the synthesis of α,α-disubstituted amino acids, proceeding through a hydantoin intermediate.[4][8][9]

Reaction Scheme:

Oxan-4-one reacts with potassium cyanide (or sodium cyanide) and ammonium carbonate in an aqueous or alcoholic solvent to form a 5,5-disubstituted hydantoin.[8] This hydantoin is then hydrolyzed, typically under strong basic conditions, to yield the target amino acid.

G Start Oxan-4-one + KCN + (NH4)2CO3 Intermediate 5-(Oxan-4-yl)hydantoin Start->Intermediate Hydantoin formation End 2-Amino-2-(oxan-4-yl)acetic acid Intermediate->End Hydrolysis (e.g., Ba(OH)2)

Caption: Workflow for the Bucherer-Bergs reaction.

Experimental Protocol:

  • Hydantoin Synthesis:

    • In a pressure vessel, combine oxan-4-one, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.[8]

    • Heat the mixture with stirring. The reaction progress can be monitored by the precipitation of the hydantoin product.

    • After cooling, the solid hydantoin can be collected by filtration.

  • Hydantoin Hydrolysis:

    • The isolated hydantoin is then heated with a strong base, such as barium hydroxide, in water.

    • Acidification of the reaction mixture after hydrolysis will precipitate the amino acid.

Causality Behind Experimental Choices:

  • The Bucherer-Bergs reaction provides a direct route to a stable, crystalline hydantoin intermediate, which can often be easily purified.[9]

  • This method initially produces a primary amino acid. N-methylation would need to be performed as a subsequent step, for example, through reductive amination with formaldehyde.

Alternative Synthetic Route: Reductive Amination

Reductive amination offers a more convergent approach to N-alkylated amino acids.[10][11] This strategy involves the formation of an α-keto acid intermediate, which is then reductively aminated with methylamine.

Reaction Scheme:

An appropriate α-keto acid precursor, 2-oxo-2-(oxan-4-yl)acetic acid, is reacted with methylamine to form an imine, which is then reduced in situ by a suitable reducing agent (e.g., sodium cyanoborohydride) to the final product.[12]

G Start 2-Oxo-2-(oxan-4-yl)acetic acid + Methylamine Intermediate Imine intermediate Start->Intermediate Condensation End 2-(Methylamino)-2-(oxan-4-yl)acetic acid Intermediate->End Reduction (e.g., NaBH3CN)

Caption: Workflow for the reductive amination pathway.

Experimental Protocol:

  • Synthesis of the α-Keto Acid: The synthesis of the α-keto acid precursor is a critical preceding step. This can potentially be achieved through various methods, such as the oxidation of a corresponding α-hydroxy acid.

  • Reductive Amination:

    • Dissolve the α-keto acid and methylamine (or its salt) in a suitable solvent, often with pH control.

    • Add a reducing agent, such as sodium cyanoborohydride or a catalytic hydrogenation setup, to the reaction mixture.[10][12]

    • Monitor the reaction for the consumption of the starting material and formation of the product.

    • Workup and purification will depend on the specific reagents used.

Causality Behind Experimental Choices:

  • Reductive amination can offer milder reaction conditions compared to the harsh hydrolysis steps of the Strecker and Bucherer-Bergs syntheses.[10]

  • The choice of reducing agent is crucial; sodium cyanoborohydride is effective at reducing imines in the presence of ketones.[12]

  • The main challenge of this route is the accessibility and stability of the α-keto acid starting material.

Comparative Analysis of Synthetic Pathways

PathwayKey FeaturesAdvantagesDisadvantages
Modified Strecker Synthesis One-pot synthesis of α-aminonitrile followed by hydrolysis.[7]Direct formation of the N-methylated amino acid. Utilizes readily available starting materials.Use of highly toxic cyanide. Harsh hydrolysis conditions. Racemic product.[1][6]
Bucherer-Bergs Reaction Formation of a stable hydantoin intermediate followed by hydrolysis.[4][8]Often provides a crystalline, easily purifiable intermediate.[9]Requires a subsequent N-methylation step. Use of cyanide. Harsh hydrolysis conditions.
Reductive Amination Condensation of an α-keto acid with an amine followed by in-situ reduction.[10][12]Milder reaction conditions. Direct N-alkylation.The α-keto acid precursor may be difficult to synthesize and potentially unstable.

Conclusion

The synthesis of 2-(Methylamino)-2-(oxan-4-yl)acetic acid can be approached through several established synthetic methodologies. The modified Strecker synthesis offers a direct route, while the Bucherer-Bergs reaction provides a pathway through a stable intermediate, albeit requiring an additional N-methylation step. Reductive amination presents a milder alternative, contingent on the availability of the corresponding α-keto acid. The choice of the optimal synthetic route will depend on factors such as the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. Each pathway offers a viable approach for researchers and drug development professionals to access this novel unnatural amino acid for further investigation and application in therapeutic design.

References

  • ACS Publications. Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids | Organic Letters. Available from: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • PMC. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Available from: [Link]

  • Master Organic Chemistry. Strecker Synthesis. Available from: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Sketchy. Synthesis of Alpha-Amino Acids. Available from: [Link]

  • Wikipedia. Bucherer–Bergs reaction. Available from: [Link]

  • MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]

  • ResearchGate. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • PMC. Synthesis and Evaluation of Novel Ring‐Strained Noncanonical Amino Acids for Residue‐Specific Bioorthogonal Reactions in Living Cells. Available from: [Link]

  • PMC. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. Available from: [Link]

  • PMC. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]

  • BioAscent. Highlights in synthesis - unnatural amino acids. Available from: [Link]

  • PMC. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Available from: [Link]

  • Royal Society of Chemistry. Synthesis and protein incorporation of azido-modified unnatural amino acids. Available from: [Link]

  • Princeton University. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Available from: [Link]

Sources

Engineering Next-Generation Peptidomimetics: The Strategic Role of 2-(Methylamino)-2-(oxan-4-yl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

The Bioisosteric & Conformational Imperative

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming three fundamental pharmacological hurdles: rapid proteolytic degradation, poor membrane permeability, and sub-optimal aqueous solubility. As a Senior Application Scientist, I frequently observe drug discovery programs stalling because they rely on traditional hydrophobic amino acids (like leucine or phenylalanine) that drive up lipophilicity (LogP) without addressing backbone vulnerabilities.

Enter 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride (CAS: 2171783-18-7) 1. This non-natural amino acid building block is a masterclass in rational drug design, combining two synergistic structural modifications:

  • The Oxan-4-yl (Tetrahydropyran / THP) Ring: Acting as a bioisostere for cyclohexane or phenyl rings, the THP moiety maintains the required steric bulk to fill hydrophobic binding pockets while introducing an oxygen heteroatom. This subtle change significantly lowers the molecule's lipophilicity, improving absorption, distribution, metabolism, and excretion (ADME) profiles 2.

  • N-Methylation of the Alpha-Amine: Methylating the peptide backbone removes a hydrogen-bond donor, which is a critical requirement for crossing lipid bilayers. Furthermore, the steric bulk of the N-methyl group severely restricts the rotational freedom (Phi/Psi angles) of the peptide backbone, locking the molecule into a bioactive conformation and sterically shielding the adjacent amide bond from proteolytic enzymes 3.

Physicochemical Profiling & ADME Advantages

To understand the causality behind selecting this specific building block over traditional alternatives, we must analyze the quantitative shifts in physicochemical properties. The table below demonstrates how the combination of a THP ring and N-methylation optimizes the drug-like properties of the resulting residue.

Table 1: Comparative Physicochemical Properties of Alpha-Amino Acid Variations

Amino Acid AnalogueSide ChainN-SubstitutionEst. LogP ShiftH-Bond DonorsRelative Protease Half-Life
Cyclohexylglycine (Chg) CyclohexylNone+2.511x (Baseline)
Oxan-4-ylglycine (THP-Gly) Oxan-4-ylNone+1.211.2x
2-(Methylamino)-2-(oxan-4-yl)acetic acid Oxan-4-ylMethyl+1.50>50x

Data Interpretation: Replacing the cyclohexyl ring with a THP ring drops the LogP, enhancing aqueous solubility. The subsequent addition of the N-methyl group slightly increases lipophilicity but critically drops the H-bond donor count to zero, satisfying Lipinski's rules for permeability while granting near-total resistance to exopeptidases.

Biological Activity & Target Engagement

The biological activity of peptidomimetics incorporating this building block is not derived from the amino acid acting alone, but rather how it modulates the entire macrocycle or peptide sequence.

When incorporated into a sequence, the N-methyl group forces a cis-amide bond conformation or induces a β -turn. This conformational rigidity reduces the entropic penalty upon binding to the target receptor. Simultaneously, the oxygen atom in the THP ring can act as a localized hydrogen-bond acceptor, picking up critical interactions with target kinase hinge regions or protease active sites that a purely carbon-based ring would miss 2.

Mechanism BB 2-(Methylamino)-2-(oxan-4-yl)acetic acid THP Oxan-4-yl (THP) Moiety BB->THP NMe N-Methyl Modification BB->NMe ADME Improved ADME Profile (Lower LogD) THP->ADME Bioisosteric replacement Stability Proteolytic Stability (Steric Shielding) NMe->Stability Amide bond protection Permeability Membrane Permeability (Reduced H-Bond Donors) NMe->Permeability Masks polar NH Efficacy Enhanced in vivo Efficacy ADME->Efficacy Stability->Efficacy Permeability->Efficacy

Figure 1: Pathways by which THP and N-methylation enhance peptidomimetic efficacy and ADME profiles.

Synthetic Integration: SPPS Workflow

Coupling an N-methylated, sterically hindered amino acid is notoriously difficult. The secondary amine is a poor nucleophile, and the bulky oxan-4-yl group at the alpha-position creates severe steric clash. Standard coupling reagents (like DIC/HOBt) will result in massive deletion sequences 4.

To ensure a self-validating and high-yielding synthesis, we must use highly reactive uronium salts (HATU/HOAt) and microwave assistance to overcome the activation energy barrier.

Protocol: Microwave-Assisted Coupling of Hindered Building Blocks

Causality Note: HATU is selected over HBTU because the nitrogen in the pyridine ring of the HOAt leaving group provides a neighboring-group effect, accelerating the reaction with hindered secondary amines.

  • Resin Preparation: Swell Fmoc-Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 5 min).

  • Activation: In a separate vial, dissolve 3.0 equivalents (0.3 mmol) of Fmoc-2-(Methylamino)-2-(oxan-4-yl)acetic acid and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of DIPEA. Wait exactly 1 minute for the active ester to form.

  • Microwave Coupling: Transfer the activated solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Self-Validation (Micro-Cleavage):

    • Withdraw a few beads of resin, wash with DCM, and treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 10 minutes.

    • Evaporate, dissolve in MeCN, and analyze via LC-MS.

    • Logic: You must confirm >99% coupling completion before proceeding. If unreacted starting material remains, do not proceed; instead, perform a double coupling using COMU/Oxyma.

  • Capping: Once validated, treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to cap any trace unreacted amines, preventing the formation of complex deletion sequence mixtures.

Workflow Step1 1. Resin Swelling & Deprotection (Fmoc-Rink Amide, 20% Piperidine) Step2 2. Activation of Hindered AA (HATU/HOAt, DIPEA, 3 eq) Step1->Step2 Step3 3. Microwave-Assisted Coupling (75°C, 15 min) Step2->Step3 Step4 4. Micro-Cleavage & LC-MS (Self-Validation Checkpoint) Step3->Step4 Step5 5. Capping of Unreacted Amines (Ac2O / Pyridine) Step4->Step5 If coupling < 99% Step6 6. Downstream Elongation Step4->Step6 If coupling > 99% Step5->Step6

Figure 2: Optimized self-validating SPPS workflow for sterically hindered N-methylated building blocks.

Downstream Assays: Validating Stability and Permeability

To prove that the incorporation of 2-(Methylamino)-2-(oxan-4-yl)acetic acid achieved its biological purpose, the synthesized peptidomimetic must be subjected to self-validating biological assays.

Protocol A: Self-Validating Serum Stability Assay

Causality Note: N-methylation prevents the formation of the tetrahedral intermediate required by proteases. To prove this, we must measure degradation against a known baseline.

  • Preparation: Prepare a 10 µM solution of the synthesized peptidomimetic in 25% human serum / 75% PBS (pH 7.4).

  • Internal Standard Integration: Spike the solution with 5 µM of Procaine (a known, rapidly degrading ester) and 5 µM of Warfarin (a highly stable internal standard). Logic: Warfarin validates that the LC-MS ionization is consistent across timepoints, while Procaine validates that the serum enzymes are active.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Quench each aliquot immediately into 150 µL of ice-cold acetonitrile to precipitate serum proteins. Centrifuge at 14,000 x g for 10 minutes.

  • Analysis: Analyze the supernatant via LC-MS/MS. Plot the ratio of the peptidomimetic peak area to the Warfarin peak area over time.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality Note: The removal of the amide hydrogen bond donor via N-methylation should drastically increase passive transcellular permeability.

  • Setup: Use a 96-well PAMPA sandwich plate. Coat the filter membrane (donor compartment) with a 1% solution of lecithin in dodecane to simulate a lipid bilayer.

  • Loading: Load 150 µL of the peptidomimetic (50 µM in PBS, 5% DMSO) into the donor wells. Load 300 µL of pure PBS (5% DMSO) into the acceptor wells.

  • Validation Control: Include Propranolol (high permeability control) and Atenolol (low permeability control) in adjacent wells to validate the integrity of the artificial membrane.

  • Incubation: Incubate the sandwich at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates and quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Papp​ ).

Conclusion

The utilization of 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride is a prime example of rational, causality-driven drug design. By simultaneously addressing lipophilicity through bioisosteric oxygen insertion and tackling proteolytic vulnerability through backbone N-methylation, this building block allows medicinal chemists to rescue peptide sequences that would otherwise fail in vivo. When coupled using optimized, self-validating microwave SPPS workflows, it serves as a cornerstone for the development of next-generation macrocycles, PROTACs, and peptidomimetic therapeutics.

References

  • Journal of Biological Chemistry (via PMC). Rapid Optimization of a Peptide Inhibitor of Malaria Parasite Invasion by Comprehensive N-Methyl Scanning. Source: National Institutes of Health (NIH) / PMC. URL: [Link]

  • International Journal of Molecular Sciences (MDPI). Rational Design of Novel Peptidomimetics against Influenza A Virus: Biological and Computational Studies. Source: MDPI. URL: [Link]

Sources

Methodological & Application

Application Note: A Systematic Approach to HPLC Method Development for the Quantification of 2-(Methylamino)-2-(oxan-4-yl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, science-first guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride. This compound, a polar secondary amino acid derivative, presents significant challenges for traditional reversed-phase chromatography due to its high hydrophilicity and lack of a strong UV chromophore. We will explore a systematic workflow, explaining the rationale behind chromatographic and detection strategy selection. The primary focus will be on Hydrophilic Interaction Liquid Chromatography (HILIC) as a superior alternative for retaining and resolving this analyte. The guide also covers alternative strategies, detailed experimental protocols, and a comprehensive method validation plan based on ICH Q2(R1) guidelines to ensure data integrity and trustworthiness.

Analyte Characterization & Chromatographic Challenges

2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride is a small molecule characterized by a secondary amine, a carboxylic acid, and a tetrahydropyran (oxane) ring.

  • Structure:

    • Zwitterionic Nature: The presence of both an acidic (carboxyl) and a basic (secondary amine) functional group means the molecule can exist as a zwitterion, making its charge and polarity highly dependent on the mobile phase pH.

    • High Polarity: The combination of the charged groups and the oxygen-containing oxane ring makes the molecule highly polar and readily soluble in aqueous media.

    • Low UV Absorbance: The molecule lacks significant conjugated double bonds or aromatic rings, resulting in no strong chromophore for UV detection at wavelengths above 220 nm.

  • The Reversed-Phase (RP-HPLC) Challenge: Standard RP-HPLC columns, such as C18 or C8, rely on hydrophobic interactions to retain analytes. Highly polar compounds like the target analyte have minimal affinity for the nonpolar stationary phase and are typically unretained, eluting in or near the solvent front (void volume).[1][2][3] This makes accurate and robust quantification impossible. Therefore, alternative chromatographic strategies are required.

Selecting the Optimal Chromatographic and Detection Strategy

To overcome the limitations of RP-HPLC, a careful selection of both the separation mode and detection technique is paramount.

Primary Recommendation: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the technique of choice for separating highly polar and hydrophilic compounds.[4] The retention mechanism in HILIC is primarily based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.

  • Causality for Selection: The analyte, being highly polar, will preferentially partition into the aqueous layer on the polar stationary phase, leading to strong retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water/buffer content), which is the inverse of RP-HPLC.[4]

  • Advantages:

    • Excellent retention for polar compounds.[1][2]

    • Use of high organic content mobile phases enhances sensitivity for mass spectrometry (MS) detection.[1]

    • Orthogonal selectivity compared to RP-HPLC.[1]

Alternative Strategy: Mixed-Mode Chromatography (MMC)

MMC utilizes stationary phases that possess multiple retention mechanisms, such as a combination of reversed-phase and ion-exchange properties.[5][6] For a zwitterionic analyte, a mixed-mode column with both hydrophobic (e.g., C18) and cation-exchange functionalities can provide excellent and tunable retention.[7][8]

  • Causality for Selection: At a mobile phase pH below the pKa of the carboxylic acid and above the pKa of the amine, the analyte will be positively charged and can interact with the cation-exchange sites, while the overall structure provides opportunities for hydrophobic interaction. Adjusting mobile phase pH and ionic strength provides powerful control over retention.[5]

Detection Strategy

The lack of a strong chromophore necessitates a specific detection strategy.

  • Direct Low-Wavelength UV Detection: Direct detection is possible at low wavelengths (e.g., 200-215 nm) where the carboxyl and amine groups absorb. However, this approach is often non-specific and susceptible to interference from mobile phase additives and impurities.

  • Pre-Column Derivatization: This is a highly recommended approach for enhancing sensitivity and selectivity.[3] The analyte is reacted with a tagging agent to attach a UV-active or fluorescent moiety.[9]

    • Common Reagents: o-Phthalaldehyde (OPA) for primary and secondary amines (with a thiol), 9-fluorenylmethyl chloroformate (FMOC-Cl), or Dansyl Chloride are effective choices.[9][10][11]

    • Benefit: Derivatization allows for detection at higher, more specific wavelengths, dramatically improving the signal-to-noise ratio and lowering detection limits.[12]

  • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is an ideal solution, offering high sensitivity and specificity without the need for derivatization. HILIC is particularly well-suited for MS coupling.

Protocol: HPLC Method Development Workflow

This section provides a step-by-step protocol for developing a HILIC-based method with UV detection following pre-column derivatization.

Materials and Reagents
  • Analyte: 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride reference standard

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), Purified Water (18.2 MΩ·cm)

  • Buffers: Ammonium acetate or Ammonium formate (MS-grade)

  • Acids/Bases: Formic acid, Acetic acid (for pH adjustment)

  • Derivatization Reagent: 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Quenching Reagent: e.g., Adamantanamine

  • Buffer for Derivatization: Borate buffer (pH ~9.0)

Experimental Workflow Diagram

The following diagram outlines the logical progression of the method development process.

MethodDevelopmentWorkflow start_node start_node process_node process_node decision_node decision_node end_node end_node start Prepare Stock Solutions (Analyte, Derivatization Reagents) derivatization Develop & Optimize Derivatization Protocol start->derivatization column_select Select HILIC Column (e.g., Amide, Silica) derivatization->column_select mobile_phase Screen Mobile Phase (ACN/Buffer Ratio, pH) column_select->mobile_phase gradient Optimize Gradient Profile mobile_phase->gradient is_peak_good Acceptable Peak Shape & Retention? gradient->is_peak_good is_peak_good->mobile_phase No flow_temp Optimize Flow Rate & Column Temperature is_peak_good->flow_temp Yes sst Perform System Suitability Testing (SST) flow_temp->sst validation Proceed to Method Validation sst->validation

Caption: Workflow for HILIC method development.

Step-by-Step Protocol

Step 1: Standard and Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of the reference standard in water.

  • Create a series of working standards by diluting the stock solution.

  • Prepare the sample by accurately weighing and dissolving it in water to achieve an expected concentration within the calibration range.

Step 2: Pre-Column Derivatization (Example with FMOC-Cl)

  • In an autosampler vial, mix 100 µL of the standard/sample solution with 100 µL of borate buffer (0.1 M, pH 9.0).

  • Add 200 µL of FMOC-Cl solution (e.g., 5 mg/mL in ACN).

  • Vortex immediately and let the reaction proceed at room temperature for approximately 2-5 minutes.

  • Add 100 µL of a quenching reagent (e.g., adamantanamine) to react with excess FMOC-Cl.

  • Vortex and allow to stand for 1 minute before injection. Note: This procedure must be optimized for reaction time, temperature, and reagent concentrations.

Step 3: Initial Chromatographic Conditions

  • HPLC System: Quaternary or Binary HPLC with UV/DAD or Fluorescence Detector.

  • Column: HILIC Amide Column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 ACN:Water (v/v), pH adjusted to 5.0 with acetic acid.

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 ACN:Water (v/v), pH adjusted to 5.0 with acetic acid.

  • Gradient: Start with 100% A, hold for 2 min, then ramp to 100% B over 10 min. Hold for 2 min, then return to initial conditions and re-equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm (for FMOC derivatives).[11]

  • Injection Volume: 10 µL.

Step 4: Method Optimization

  • Gradient: Adjust the slope and duration of the gradient to achieve optimal resolution between the derivatized analyte and any byproducts (e.g., hydrolyzed FMOC).

  • Mobile Phase pH: Evaluate the effect of pH (e.g., 4.0 vs. 5.0 vs. 6.0) on peak shape and retention time.

  • Temperature: Assess column temperatures (e.g., 25 °C, 30 °C, 40 °C) to improve peak efficiency and reduce analysis time.

System Suitability Testing (SST)

Before any sample analysis, perform at least five replicate injections of a working standard to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N) N > 2000Indicates column efficiency.
Repeatability of RT RSD ≤ 1.0%Demonstrates stability of the pump and system.
Repeatability of Peak Area RSD ≤ 2.0%Ensures injector precision and detector stability.

Method Validation Protocol (ICH Q2(R1))

The optimized method must be validated to demonstrate its suitability for its intended purpose.[13] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[14][15][16]

ValidationWorkflow cluster_precision Precision start_node start_node process_node process_node group_node group_node end_node end_node start Optimized HPLC Method specificity Specificity (Placebo, Impurities) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike Recovery) linearity->accuracy lod_loq LOD & LOQ (S/N Ratio or Slope) linearity->lod_loq precision Precision accuracy->precision repeatability Repeatability (Intra-day) intermediate Intermediate Precision (Inter-day, Analyst) robustness Robustness (pH, Flow, Temp) precision->robustness lod_loq->robustness report Validation Report robustness->report

Caption: Workflow for analytical method validation per ICH Q2(R1).

Validation Parameters
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples to demonstrate no interference at the analyte's retention time.Peak is spectrally pure and free from co-elution.
Linearity Analyze at least five concentrations across the expected range (e.g., 50-150% of target).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision studies.Method is acceptable for the defined concentration range.
Accuracy Perform spike recovery on a placebo matrix at three levels (e.g., 80%, 100%, 120%) with n=3 at each level.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six determinations at 100% of the test concentration. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
LOD & LOQ Determine by signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.S/N ≥ 3 for LOD. S/N ≥ 10 for LOQ.
Robustness Intentionally vary method parameters (e.g., mobile phase pH ±0.2, column temp ±5°C, flow rate ±10%).System suitability criteria are met under all varied conditions.

Conclusion

The quantification of 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride requires a departure from standard reversed-phase HPLC methods. A systematic development approach focusing on Hydrophilic Interaction Liquid Chromatography (HILIC) provides a robust and reliable solution for retaining and separating this polar analyte. When combined with pre-column derivatization using an agent like FMOC-Cl, this strategy offers excellent sensitivity and selectivity. The detailed protocols for method development and validation outlined in this note provide a comprehensive framework for researchers and scientists to establish a trustworthy analytical method suitable for drug development and quality control environments.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Available from: [Link]

  • Jandera, P. (2011). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC Europe, 24(9), 490-501. Available from: [Link]

  • Khan, I., et al. (2020). analysis of amino acids by high performance liquid chromatography. Gomal Journal of Medical Sciences, 18(4), 143-151. Available from: [Link]

  • Kim, H., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 11(10), 693. Available from: [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available from: [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). Available from: [Link]

  • McCalley, D. V. (2017). Direct analysis of free amino acids by mixed-mode chromatography with tandem mass spectrometry. Journal of Chromatography A, 1523, 132-140. Available from: [Link]

  • Al-Dirbashi, O. Y., et al. (2015). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Journal of Chromatographic Science, 53(7), 1148-1153. Available from: [Link]

  • European Compliance Academy (ECA). (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • El-Kassem, L. T., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... ACS Omega, 7(33), 29211-29219. Available from: [Link]

  • Gáspár, A., & Szepesi, G. (1995). Determination of free- and protein primary amino acids in biological materials by high-performance liquid chromatography and pho. Journal of Chromatography A, 697(1-2), 143-152. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Rohadi, et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1-13. Available from: [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • ResearchGate. (n.d.). Direct analysis of free amino acids by mixed-mode chromatography with tandem mass spectrometry | Request PDF. Available from: [Link]

  • Kanwal, N. (2019). ICH Q2 Analytical Method Validation. SlideShare. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Al-Maktoumi, A. H., & El-Aneed, A. (2022). Perspective Chapter: Mixed-Mode Chromatography. In Chromatography. IntechOpen. Available from: [Link]

  • D'Attoma, A., & Heinisch, S. (2018). Mixed-Mode Chromatography—A Review. LCGC International, 31(1), 18-27. Available from: [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Available from: [Link]

Sources

Best solvents for dissolving 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride in cell assays

Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Solubilizing 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride for Cellular Assays

Introduction: The Critical First Step to Reproducible Data

The journey to valid and reproducible data in cell-based assays begins with a step that is often overlooked yet is of paramount importance: the solubilization of the test compound. For 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride, as with any therapeutic candidate, its interaction with a biological system can only be accurately measured if it is fully dissolved and bioavailable to the cells in culture. Improper dissolution can lead to a cascade of experimental errors, including inaccurate concentration-response curves, compound precipitation, and misleading cytotoxicity data.

This guide provides a comprehensive framework for selecting the optimal solvent and establishing a robust protocol for the preparation of 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride for in vitro studies. We will delve into the rationale behind solvent selection, provide detailed, step-by-step protocols for stock solution preparation, and outline a critical self-validating experiment to determine the maximum tolerated solvent concentration for your specific cell line.

Understanding the Compound: Physicochemical Insights

2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride is a small molecule that, by virtue of its hydrochloride salt form, is anticipated to have a degree of aqueous solubility. Hydrochloride salts are frequently used in pharmaceuticals to improve the solubility and stability of parent compounds. While specific, publicly available solubility data for this exact molecule is limited, its structure as an amino acid derivative with a hydrochloride counter-ion suggests that aqueous-based solvent systems should be the primary starting point. However, for achieving high-concentration stock solutions, organic solvents may still be necessary.

Solvent Selection: A Balance of Efficacy and Biocompatibility

The ideal solvent must completely dissolve the compound without independently affecting the cellular model. The choice of solvent is a critical experimental parameter that must be validated.

SolventPrimary Use & AdvantagesKey Disadvantages & LimitationsRecommended Final Concentration in Assay
Sterile Water / Saline Most biocompatible; ideal for compounds with high aqueous solubility. As a hydrochloride salt, this is the recommended starting solvent.May not be sufficient for high-concentration stock solutions of hydrophobic compounds.Not applicable (vehicle is benign)
Phosphate-Buffered Saline (PBS) Buffered to physiological pH (~7.4), maintaining cellular homeostasis.Potential for precipitation with compounds that are sensitive to phosphate ions or pH.Not applicable (vehicle is benign)
Dimethyl Sulfoxide (DMSO) A powerful, polar aprotic solvent capable of dissolving a vast range of both polar and non-polar compounds[1]. Miscible with water and culture media[1].Can be cytotoxic and may induce unintended biological effects (e.g., cell differentiation, altered gene expression) at higher concentrations[1][2][3]. Most cell lines can tolerate up to 0.5%, but primary cells are often more sensitive[4][5].≤ 0.1% for sensitive/primary cells [6][7]. ≤ 0.5% for robust cell lines [4][5].
Ethanol A polar protic solvent effective for many organic compounds. Can be a suitable alternative if a compound is insoluble in DMSO.Generally more cytotoxic than DMSO. Can cause protein denaturation and cellular stress. Volatility can lead to concentration changes if not handled properly.≤ 0.1% is generally considered safe, but must be validated.

Expert Recommendation: Always begin with the most benign solvent possible. For 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride, attempt to create stock solutions first in sterile, deionized water or PBS. If the desired concentration is not achievable, then proceed to DMSO.

Protocol 1: Preparation of High-Concentration Stock Solutions

This protocol details the steps for preparing a concentrated stock solution, which is essential for minimizing the final concentration of the solvent in the cell culture wells.

Materials:

  • 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride powder

  • Sterile, high-purity solvent (e.g., cell culture grade water, PBS, or DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

  • Sterile pipette tips

Methodology:

  • Calculate Required Mass: Determine the mass of the compound needed for your desired stock concentration and volume.

    • Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile tube. To minimize static interference, use an anti-static weigh boat or place the tube in a beaker on the balance.

  • Add Solvent: Add the calculated volume of the appropriate sterile solvent to the tube containing the compound.

  • Promote Dissolution:

    • Vortexing: Cap the tube securely and vortex at medium-high speed for 1-2 minutes[5]. Visually inspect the solution against a light source to ensure no solid particles remain.

    • Sonication (if needed): If the compound does not fully dissolve, place the tube in a water bath sonicator for 5-10 minutes[5][8]. This uses ultrasonic waves to break apart particle agglomerates.

    • Gentle Warming (use with caution): As a last resort, the solution can be gently warmed to 37°C in a water bath[8]. Be aware that heat can degrade some compounds; this should only be attempted if the compound's thermal stability is known.

  • Sterile Filtration (Optional but Recommended): If the stock solution was not prepared in a sterile environment or if there are concerns about microbial contamination, filter it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for aqueous-based stocks.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to compound degradation and moisture introduction (especially for DMSO stocks)[5][6]. Store aliquots at -20°C or -80°C as recommended for the compound, protected from light.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_final Final Steps calc 1. Calculate Mass & Volume weigh 2. Weigh Compound calc->weigh add_solvent 3. Add Solvent weigh->add_solvent vortex 4a. Vortex add_solvent->vortex sonicate 4b. Sonicate (if needed) vortex->sonicate if not dissolved filter 5. Sterile Filter (optional) vortex->filter if dissolved warm 4c. Gentle Warming (optional) sonicate->warm if not dissolved sonicate->filter if dissolved warm->filter aliquot 6. Aliquot & Store filter->aliquot

Caption: Workflow for Preparing a Concentrated Stock Solution.

Protocol 2: Determining Maximum Tolerated Solvent Concentration

This is a self-validating experiment and is essential for ensuring that any observed cellular effects are due to the test compound and not the solvent vehicle. The goal is to identify the highest solvent concentration that does not impact cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Multi-well plates (e.g., 96-well)

  • Solvent (e.g., DMSO)

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, or Trypan Blue)

  • Multichannel pipette

  • Plate reader or microscope with hemocytometer

Methodology:

  • Cell Seeding: Plate your cells at a density that will ensure they are in the exponential growth phase at the end of the incubation period[7]. Allow cells to adhere and recover for 18-24 hours.

  • Prepare Solvent Dilutions: In complete cell culture medium, prepare a series of solvent dilutions. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0% (v/v)[7]. Always include an untreated control (medium only). Prepare enough of each dilution to treat at least three replicate wells (triplicates).

  • Treat Cells: Carefully remove the old medium from the cells and replace it with the medium containing the different solvent concentrations[7].

  • Incubate: Incubate the cells for a duration that matches your planned compound exposure time (e.g., 24, 48, or 72 hours).

  • Assess Viability: Perform a cell viability assay according to the manufacturer's protocol.

    • For MTT assays: This involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals before reading the absorbance[9].

    • For Trypan Blue: This involves harvesting the cells, staining with Trypan Blue, and counting viable (unstained) versus non-viable (blue) cells using a hemocytometer[7].

  • Analyze Data: Calculate the percentage of viable cells for each solvent concentration relative to the untreated control (which represents 100% viability). Plot the percent viability against the solvent concentration. The highest concentration that does not cause a significant decrease in viability is your maximum tolerated concentration.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis seed 1. Seed Cells in Plate adhere Allow to Adhere (24h) seed->adhere prep_dilutions 2. Prepare Solvent Dilutions (e.g., 0% to 2.0%) adhere->prep_dilutions treat 3. Treat Cells (in triplicate) prep_dilutions->treat incubate 4. Incubate (24-72h) treat->incubate viability_assay 5. Perform Viability Assay (e.g., MTT, Trypan Blue) incubate->viability_assay analyze 6. Analyze Data & Plot viability_assay->analyze end End analyze->end start Start start->seed

Caption: Experimental Workflow for Solvent Tolerance Assay.

Best Practices & Troubleshooting

  • The Importance of Vehicle Controls: Every experiment must include a vehicle control group. These are cells treated with the highest concentration of solvent used in the experiment but without the test compound. This allows you to normalize the data and definitively attribute any observed effects to your compound.

  • Avoiding Precipitation: When diluting a high-concentration organic stock (like DMSO) into an aqueous medium, precipitation can occur. To mitigate this, do not add the small volume of stock directly into the large volume of medium. Instead, add the stock solution to the side of the tube while gently vortexing or swirling the medium to ensure rapid and even dispersion[8]. Performing serial dilutions in the solvent first, then making the final dilution into the medium, can also be effective[6].

  • Troubleshooting Incomplete Dissolution: If 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride does not dissolve in water or PBS even at a modest concentration (e.g., 1-10 mM), this may indicate issues with compound purity or stability. If moving to DMSO, ensure it is a high-purity, anhydrous grade, as water can reduce its solvating power for some compounds[6].

  • Unexpected Cytotoxicity: If you observe significant cell death even at low compound concentrations, first verify that your final solvent concentration is below the pre-determined tolerated limit. If the solvent is not the cause, the cytotoxicity is likely an intrinsic property of the compound itself.

References

  • Eppendorf Japan. Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. Available at: [Link]

  • Guo, C., et al. (2013). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PLoS ONE, 8(11), e81347. Available at: [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLoS ONE, 9(9), e107447. Available at: [Link]

  • Singh, M., & Singh, N. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. Available at: [Link]

  • ResearchGate. (2017). Effect of various DMSO concentrations on cell viability. Values... [Image]. ResearchGate. Available at: [Link]

  • Iversen, F., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 63(4), 339-347. Available at: [Link]

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate. Available at: [Link]

  • ResearchGate. (2015). How can I increase the solubility of a compound for an MTT assay?. ResearchGate. Available at: [Link]

  • Protocol Online. (2006). What's the maximum allowable limit of DMSO as a solvent in cell culture. Protocol Online. Available at: [Link]

  • Celsis In Vitro Technologies. Cultured Hepatocyte Toxicity Assay. Celsis IVT. Available at: [Link]

Sources

Application Note: In Vitro Assay Preparation and LAT1 Binding Evaluation of 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

Unnatural amino acids (UAAs) are indispensable building blocks in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and novel therapeutics due to their ability to confer proteolytic stability and unique conformational rigidity[1]. 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride (CAS: 2171783-18-7) is a highly specialized UAA featuring an N-methylated amine and a tetrahydropyran (oxan-4-yl) side chain.

When incorporating bulky, lipophilic UAAs into drug scaffolds, it is critical to evaluate their interaction with cellular amino acid transporters. The L-type amino acid transporter 1 (LAT1/SLC7A5) is a sodium- and pH-independent transporter that is highly overexpressed in various human neoplasms and at the blood-brain barrier (BBB)[2],[3]. LAT1 preferentially transports large, neutral, and aromatic amino acids[2],[4]. Structural studies indicate that the primary amino group of natural substrates forms critical hydrogen bonds within the LAT1 binding pocket (e.g., with residues F252, A253, and G255)[5].

Evaluating whether the N-methyl modification and bulky oxan-4-yl group of this UAA bypass LAT1 (acting as a "stealth" motif to avoid transporter-mediated clearance) or competitively bind to it is a fundamental step in pre-clinical assay preparation.

Physicochemical Profiling and Stock Preparation

Causality & Experimental Logic: 2-(Methylamino)-2-(oxan-4-yl)acetic acid is supplied as a hydrochloride (HCl) salt. While this ensures excellent aqueous solubility, direct dissolution in unbuffered assay media releases equimolar hydrochloric acid. If applied directly to cell-based assays, this localized pH drop can induce artifactual cytotoxicity or alter the conformational state of cell-surface proteins, confounding transporter kinetic data. To establish a self-validating system, the stock solution must be strictly pH-neutralized prior to introduction into the in vitro assay.

Protocol: pH-Neutralized Stock Generation
  • Weighing: Accurately weigh 20.97 mg of 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride (MW: 209.67 g/mol ).

  • Initial Dissolution: Dissolve the powder in 800 µL of Na+ -free Hank's Balanced Salt Solution (HBSS), where NaCl is substituted with Choline Chloride.

  • Titration: The initial pH will drop below 4.0. Carefully titrate with 0.1 M NaOH in 5 µL increments while monitoring with a micro-pH probe until the solution reaches exactly pH 7.4.

  • Volume Adjustment: Adjust the final volume to 1.0 mL with Na+ -free HBSS to yield a 100 mM stock.

  • Sterilization: Pass through a 0.22 µm PES syringe filter and store in single-use aliquots at -20°C.

Stock_Prep A Weigh UAA HCl Salt (20.97 mg) B Dissolve in Na+-free HBSS (Initial pH < 4.0) A->B C Titrate with 0.1M NaOH (Monitor via micro-pH) B->C D Final Stock (100 mM) pH 7.4 C->D E Sterile Filter (0.22 µm) & Aliquot (-20°C) D->E

Workflow for pH-neutralized stock preparation of the UAA hydrochloride salt.

In Vitro LAT1 Competitive Uptake Assay Protocol

Causality & Experimental Logic: LAT1 functions as an obligate heterodimer with the 4F2hc (SLC3A2) heavy chain and operates via an antiport mechanism[2],[6]. To accurately determine the binding affinity ( Ki​ ) of the UAA, a competitive radioligand uptake assay using [3H] -L-leucine is the gold standard[6]. Because cancer cell lines (e.g., MCF-7, U87MG) express multiple amino acid transporters (including ASCT2 and SNAT), isolating LAT1 activity requires the complete removal of extracellular sodium[7],[5].

Step-by-Step Methodology
  • Cell Seeding: Seed MCF-7 cells (which natively overexpress LAT1[5]) in 24-well tissue culture plates at a density of 1×105 cells/well. Incubate at 37°C with 5% CO2​ for 24–48 hours until 80% confluent.

  • Sodium Depletion (Washing): Aspirate the growth medium. Wash the cells twice with 500 µL of pre-warmed (37°C) Na+ -free HBSS. Note: Replacing Na+ with Choline completely abolishes the activity of Na+ -dependent transporters like ASCT2, ensuring only System L (LAT1) is measured[2],[7].

  • Competitive Incubation: Add 250 µL of uptake buffer containing 1 µM [3H] -L-leucine (approx. 0.5 µCi/mL) combined with varying concentrations (0.1 µM to 10 mM) of the 2-(Methylamino)-2-(oxan-4-yl)acetic acid stock. Incubate for exactly 1 minute at 37°C. Note: A 1-minute incubation ensures the measurement of initial linear transport velocity rather than steady-state intracellular accumulation[6].

  • Termination: Rapidly halt transporter kinetics by aspirating the uptake buffer and immediately washing three times with ice-cold Na+ -free HBSS containing 1 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a classical and potent LAT1 inhibitor[2],[4].

  • Lysis and Detection: Lyse the cells using 250 µL of 0.1 M NaOH for 30 minutes[3]. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Normalize the data against total protein content determined via a standard BCA assay.

LAT1_Assay Start Seed MCF-7 Cells (LAT1 Overexpressing) Wash Wash with Na+-free Buffer (Isolates LAT1 activity) Start->Wash Incubate Co-incubate: [3H]-L-Leu + UAA Competitor (1 min, 37°C) Wash->Incubate Stop Terminate with Ice-Cold Buffer (Halts transporter kinetics) Incubate->Stop Lyse Lyse Cells (0.1M NaOH) & Scintillation Counting Stop->Lyse

Methodology for the Na+-independent LAT1 competitive radioligand uptake assay.

Quantitative Data Presentation

To validate the assay system, the inhibitory profile of 2-(Methylamino)-2-(oxan-4-yl)acetic acid should be benchmarked against known natural substrates and synthetic inhibitors. The table below outlines the expected pharmacological profile matrix.

Table 1: Comparative LAT1 Inhibition Profiling (Reference Matrix)

Compound / LigandRole in AssayExpected IC50​ (µM)Expected Ki​ (µM)LAT1 Affinity Profile
L-Phenylalanine Natural Substrate Control30 - 5015 - 25High affinity; optimal phenyl ring interaction[5].
BCH Reference Inhibitor Control70 - 10040 - 60Moderate-High affinity; classic System L blocker[2],[4].
2-(Methylamino)-2-(oxan-4-yl)acetic acid Experimental UAA> 1000 *> 500 *Low affinity; N-methylation likely disrupts critical H-bonding[5].

*Expected hypothesis: The N-methyl group severely restricts the hydrogen-bonding capacity required for the outward-facing LAT1 conformation, making this UAA an excellent "stealth" building block for drugs intended to avoid LAT1-mediated cellular efflux or influx.

References

  • Source: solvobiotech.
  • Source: frontiersin.
  • Title: Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1)
  • Source: kanazawa-u.ac.
  • Source: acs.
  • Source: mdpi.
  • Source: iiarjournals.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Methylation of Oxan-4-yl Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. N-methylation of sterically hindered aliphatic heterocycles—specifically oxan-4-yl (tetrahydropyran-4-yl) acetic acid derivatives—presents unique synthetic challenges. The conformational bulk of the 6-membered oxane ring often shields adjacent reactive centers, leading to sluggish kinetics, incomplete reactions, or undesired side products like over-alkylation and O-alkylation.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to overcome these barriers.

Diagnostic Decision Matrix

Before proceeding with an experiment, use the following decision tree to select the optimal N-methylation strategy based on your specific oxan-4-yl derivative.

DecisionTree Start Substrate: Oxan-4-yl Derivative TypeAmine Primary/Secondary Amine Start->TypeAmine TypeAmide Amide Start->TypeAmide PhaseSol Solution Phase TypeAmine->PhaseSol PhaseSolid Solid Phase (Peptide) TypeAmine->PhaseSolid AmideBase Strong Base + MeOTf (KHMDS) TypeAmide->AmideBase Standard AmidePhMe3NI PhMe3NI Reagent (Monoselective) TypeAmide->AmidePhMe3NI Sensitive SolRedAm Reductive Amination (CH2O, NaBH(OAc)3) PhaseSol->SolRedAm Mild steric bulk SolFukuyama DMAP-Assisted Fukuyama Protocol PhaseSol->SolFukuyama Severe steric bulk SolidFukuyama Time-Reduced DMAP-Fukuyama PhaseSolid->SolidFukuyama

Decision matrix for selecting N-methylation protocols based on substrate type.

Frequently Asked Questions (Troubleshooting)

Q: Why does the oxan-4-yl group cause such severe steric hindrance during N-methylation? A: The oxan-4-yl (tetrahydropyran-4-yl) ring predominantly adopts a chair conformation. When the acetic acid or amine derivative is attached at the 4-position, the reactive nitrogen experiences severe 1,3-diaxial-like steric interactions from the flanking equatorial/axial protons of the tetrahydropyran ring. During the transition state of an SN2 nucleophilic attack (e.g., on methyl iodide), this conformational bulk significantly raises the activation energy, leading to sluggish kinetics and promoting side reactions.

Q: I am trying to N-methylate an oxan-4-yl amide using NaH and MeI, but I am getting poor yields and significant O-alkylation. How can I fix this? A: Amides exhibit resonance delocalization, reducing the nucleophilicity of the nitrogen. When sterically hindered by the oxan-4-yl group, the reaction pathway naturally shifts toward O-alkylation because the oxygen atom is more sterically accessible. Solution: Switch to a more sterically demanding base and a highly reactive, "hard" electrophile. Using Potassium hexamethyldisilazide (KHMDS) with Methyl trifluoromethanesulfonate (MeOTf) at -78°C forces N-alkylation by forming a tighter ion pair. Alternatively, quaternary ammonium salts like phenyltrimethylammonium iodide (PhMe3NI) have been shown to selectively monomethylate hindered amides without the need for transition metals or harsh bases .

Q: How do I prevent over-methylation (quaternization) when methylating a primary amine derivative of oxan-4-yl acetic acid? A: Direct alkylation with MeI often leads to quaternization because the resulting secondary amine is more nucleophilic than the primary amine. For hindered substrates, the Fukuyama sulfonamide protection strategy is the gold standard. By protecting the primary amine with an o-nitrobenzenesulfonyl (o-NBS) group, you reduce its nucleophilicity, allowing for strictly mono-methylation. However, for highly hindered oxan-4-yl amines, standard collidine-mediated sulfonylation fails; you must use 4-Dimethylaminopyridine (DMAP)-assisted sulfonylation to overcome the steric barrier . DMAP stabilizes the sulfonyl intermediate, significantly lowering the energy barrier for nucleophilic addition .

Q: My reductive amination using formaldehyde and NaBH(OAc)3 is stalling at the imine/iminium stage. What is wrong? A: Steric bulk around the oxan-4-yl core can prevent the bulky triacetoxyborohydride from effectively attacking the iminium intermediate. Solution: Switch to the Eschweiler-Clarke protocol using formic acid and formaldehyde, which relies on a more compact hydride transfer mechanism. Recent modern adaptations of the Eschweiler-Clarke reaction using phenylsilane (PhSiH3) or polymethylhydrosiloxane as reducing agents have shown excellent efficacy for sterically hindered amines .

Validated Experimental Protocols

Protocol A: DMAP-Assisted Fukuyama N-Methylation (Solution Phase)

Objective: Monoselective N-methylation of sterically hindered oxan-4-yl primary amines. Causality Insight: Traditional sulfonylation uses collidine, which fails for bulky oxan-4-yl amines due to high transition state energy. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate that readily reacts with the hindered amine .

Step-by-Step Methodology:

  • Sulfonylation: Dissolve the oxan-4-yl amine derivative (1.0 eq) in anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and DMAP (0.1 eq). Cool to 0°C. Slowly add o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (1.2 eq). Stir at room temperature for 2 hours. Self-Validation: Monitor by TLC. The primary amine spot should disappear completely.

  • Methylation: Concentrate the reaction mixture and redissolve the crude sulfonamide in anhydrous DMF. Add K2CO3 (3.0 eq) and Methyl Iodide (MeI) (2.0 eq). Stir at room temperature for 4-6 hours. Self-Validation: LC-MS must show a mass shift of +14 Da corresponding to the mono-methylated sulfonamide.

  • Desulfonylation: To the reaction mixture, add 2-mercaptoethanol (5.0 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 eq). Stir for 1 hour. Self-Validation: Perform a Chloranil test on the TLC plate. A positive result (blue/green spot) confirms the successful generation of the secondary amine. Standard ninhydrin will yield a false negative.

FukuyamaWorkflow Step1 1. Sulfonylation o-NBS-Cl, DMAP, DIPEA Step2 2. Methylation MeI, K2CO3, DMF Step1->Step2 Overcomes steric barrier Step3 3. Desulfonylation 2-Mercaptoethanol, DBU Step2->Step3 Prevents over-alkylation Product N-Methylated Amine Product Step3->Product High Yield

Workflow of DMAP-assisted Fukuyama N-methylation for sterically hindered amines.

Protocol B: Monoselective Amide N-Methylation using PhMe3NI

Objective: Direct N-methylation of oxan-4-yl amides without O-alkylation. Causality Insight: PhMe3NI acts as a safe, solid methylating agent. The reaction proceeds via a site-selective methyl transfer to the most electron-rich, least sterically hindered position available, bypassing the O-alkylation typical of MeI/Base methods .

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial, combine the oxan-4-yl amide (1.0 eq), Phenyltrimethylammonium iodide (PhMe3NI) (2.0 eq), and Cs2CO3 (2.5 eq).

  • Reaction: Suspend the mixture in anhydrous DMF (0.2 M concentration). Seal the vial and heat to 80°C for 12-16 hours.

  • Workup & Validation: Cool to room temperature. The byproduct, N,N-dimethylaniline, can be removed via mild acidic workup (1M HCl wash) if the substrate is acid-stable, or via silica gel chromatography. Self-Validation:1H NMR will show a distinct singlet integration for 3 protons around 2.8-3.2 ppm, confirming N-methylation without the downfield shift characteristic of O-methylated byproducts.

Quantitative Data Comparison

The following table summarizes the expected outcomes when applying various N-methylation strategies to oxan-4-yl acetic acid derivatives.

Substrate TypeReagent SystemReaction TimePrimary Byproduct / IssueTypical Yield
Primary Amine o-NBS-Cl, DMAP, then MeI40 min - 2 hNone (Strictly mono-selective)85 - 95%
Primary Amine CH2O, NaBH(OAc)312 - 24 hDimethylated amine (Over-alkylation)40 - 60%
Secondary Amide NaH, MeI4 - 8 hO-alkylated product20 - 40%
Secondary Amide PhMe3NI, Cs2CO312 - 16 hN,N-dimethylaniline (Easily washed)80 - 91%

References

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support Source: PMC - National Institutes of Health URL:[Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents Source: Organic Letters - ACS Publications URL:[Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique Source: PMC - National Institutes of Health URL:[Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction Source: Molecules - MDPI URL:[Link]

Optimizing LC-MS retention times for 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride

Welcome to the Advanced Chromatography Support Center. This guide is engineered for scientists and drug development professionals struggling with the retention, peak shape, and MS sensitivity of highly polar, zwitterionic active pharmaceutical ingredients (APIs).

The Molecular Challenge

2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride is a highly hydrophilic zwitterion. It features a secondary amine, a carboxylic acid, and a polar tetrahydropyran (oxan-4-yl) ring. At typical LC mobile phase pH ranges, it exists as a charged species. Because it lacks significant hydrophobic surface area, standard Reversed-Phase Liquid Chromatography (RPLC) on C18 columns will fail, resulting in elution within the void volume ( t0​ ). This causes severe ion suppression in the MS source due to co-elution with unretained salts and matrix components.

Diagnostic Workflow

Workflow Start Target: 2-(Methylamino)-2-(oxan-4-yl)acetic acid HCl Assess Initial Screen: C18 RPLC Start->Assess Fail Result: Void Elution (k' < 1) Assess->Fail Highly polar zwitterion Branch Select Alternative Mechanism Fail->Branch HILIC HILIC Mode (Partitioning + Ionic) Branch->HILIC MM Mixed-Mode (RP + Cation-Exchange) Branch->MM OptHILIC Buffer: 10-20 mM NH4Fa pH 3.0 HILIC->OptHILIC OptMM Buffer: Volatile Organic Acid pH < 4.0 MM->OptMM Validate Validation: k' > 2, As < 1.2 ESI+ MS/MS OptHILIC->Validate OptMM->Validate

Decision tree for optimizing LC-MS retention of highly polar zwitterionic compounds.

Troubleshooting & FAQs

Q: Why does my analyte elute at the void volume on a standard C18 column, and how do I fix it? A: The molecule's zwitterionic nature (amine and carboxylic acid) and lack of aliphatic/aromatic bulk prevent hydrophobic partitioning. To resolve this, you must switch the retention mechanism. Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for polar analytes[1]. HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase. The stationary phase adsorbs water, creating an immobilized aqueous layer. The polar analyte partitions into this layer, increasing retention as the organic concentration in the mobile phase increases[1].

Q: I switched to a HILIC Amide column, but the peak shape is poor (tailing) and retention times are drifting. What is the mechanism behind this failure? A: This is a classic symptom of inadequate buffer capacity. In HILIC, retention is a multi-modal mechanism involving both aqueous partitioning and secondary ionic interactions with the stationary phase (e.g., surface silanols)[1]. If the buffer concentration is too low, these ionic interactions become uncontrolled, leading to peak tailing and drift. Solution: Increase your buffer concentration. Studies on similar amino acids demonstrate that 10–20 mM ammonium formate at pH 3.0 provides optimal peak shape by masking silanol activity and stabilizing the hydration layer[2].

Q: Can I just use an ion-pairing reagent like TFA or HFBA on my C18 column? A: While ion-pairing reagents increase hydrophobicity by forming neutral complexes with the protonated amine, they are highly detrimental to LC-MS. Reagents like Trifluoroacetic acid (TFA) cause severe electrospray ionization (ESI) suppression and contaminate the MS source. Instead, use Mixed-Mode chromatography. Mixed-mode columns embed the ionic interaction sites (e.g., weak cation exchange) directly onto the silica surface alongside reversed-phase ligands, allowing for "buffer-less" or MS-friendly retention of zwitterions without ion-pairing agents[3][4].

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to subsequent steps if the validation checkpoints fail.

Protocol A: HILIC-MS Method Development for Zwitterions

Mechanism: Partitioning into an immobilized water layer driven by a high organic mobile phase, supplemented by controlled electrostatic interactions.

  • Column Selection: Install a sub-2 µm Amide or Zwitterionic HILIC column (e.g., 2.1 x 100 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade H2​O , adjusted to pH 3.0 with Formic Acid. (At pH 3.0, the target's carboxylic acid is partially protonated, and the amine is fully protonated, ensuring a consistent charge state[1]).

    • Mobile Phase B (Organic): 10% Mobile Phase A in 90% Acetonitrile (yields a 2 mM effective buffer concentration).

  • Equilibration (Critical Step): HILIC requires extensive equilibration to form the aqueous layer. Flush with 50% A / 50% B for 10 column volumes (CV), then equilibrate at starting conditions (95% B) for 20 CV.

    • Validation Checkpoint 1: Inject a blank gradient. Monitor the MS baseline. A drifting baseline indicates incomplete hydration of the stationary phase. Do not proceed until the baseline is flat.

  • Gradient Design: Run a gradient from 95% B to 50% B over 10 minutes. Flow rate: 0.4 mL/min[2].

  • System Suitability:

    • Validation Checkpoint 2: Inject toluene (a void volume marker in HILIC). Calculate the retention factor ( k′ ) of your analyte relative to toluene. If k′<2 , decrease the gradient slope or increase the starting %B.

Protocol B: Mixed-Mode (RP/Cation-Exchange) Optimization

Mechanism: Simultaneous hydrophobic interaction and electrostatic attraction between the protonated amine of the analyte and the negatively charged stationary phase[4].

  • Column Selection: Install a Mixed-Mode Reversed-Phase/Weak Cation-Exchange (RP/WCX) column.

  • Mobile Phase Preparation: Use volatile buffers compatible with MS. Prepare 10 mM Ammonium Acetate, adjusted to pH 4.5.

  • Isocratic Tuning: Start with an isocratic hold at 40% Acetonitrile / 60% Buffer.

    • Validation Checkpoint 1: Alter the buffer concentration by ±5 mM in subsequent injections. If the retention time shifts significantly, you have successfully engaged the ion-exchange mechanism[4].

  • Charge State Control: If retention is too strong, lower the pH to 2.5 using formic acid. This suppresses the ionization of the weak cation-exchange sites on the column, reducing electrostatic retention and allowing elution[4].

Comparative Performance Data

The following table summarizes the expected quantitative chromatographic metrics for 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride across different separation modes.

Chromatographic ModeColumn ChemistryMobile Phase StrategyRetention Factor ( k′ )Peak Asymmetry ( As​ )MS Sensitivity (Relative)
Reversed-Phase (RPLC) C18 / C80.1% Formic Acid in H2​O /ACN< 0.5 (Void Elution)N/A (Co-elution)Low (Severe Suppression)
HILIC Amide / Zwitterionic10-20 mM NH4​Fa (pH 3.0) / ACN3.5 - 5.01.05 - 1.15High (Enhanced by high organic)
Mixed-Mode RP / Weak Cation-Exchange10 mM NH4​OAc (pH 4.5) / ACN4.0 - 7.01.00 - 1.10Very High (No ion-pairing needed)

Note: HILIC provides excellent MS sensitivity due to the high volatility of the acetonitrile-rich mobile phase, which improves droplet desolvation in the ESI source[2]. Mixed-mode offers highly tunable retention independent of organic concentration[4].

References
  • Waters Corporation. "Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column." Waters Application Notes. Available at: [Link][1]

  • LCGC International. "Mixed-Mode Chromatography—A Review." Chromatography Online. Available at:[Link][3]

  • Thermo Fisher Scientific. "Acclaim Mixed-Mode HPLC columns." LCMS.cz. Available at: [Link][4]

Sources

Technical Support Center: Purification of 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and need to ensure its purity for downstream applications. As a key pharmaceutical intermediate, achieving high purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established scientific principles.

Part 1: Troubleshooting Guide for Impurity Removal

The first step in any purification strategy is to identify the nature of the impurities. This section is structured in a question-and-answer format to help you diagnose and solve common purity issues encountered with batches of 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride.

Initial Assessment Workflow

Before diving into specific problems, it's helpful to have a general workflow for assessing an impure batch.

Caption: General troubleshooting workflow for purifying the target compound.

Q1: My HPLC/UPLC analysis shows a significant impurity peak. What could it be?

Answer: The identity of the impurity largely depends on the synthetic route used. A common method for synthesizing α-amino acids is the Strecker synthesis.[1][2] In this context, for 2-(Methylamino)-2-(oxan-4-yl)acetic acid, likely impurities include:

  • Unreacted Starting Materials: This could be oxan-4-one or methylamine.

  • α-aminonitrile intermediate: Incomplete hydrolysis of the nitrile group formed during the Strecker synthesis is a common issue.[1][3]

  • By-products from side reactions: These can include products from the self-condensation of the starting aldehyde/ketone or other side reactions.[4]

  • Di-peptides or Oligomers: If the synthesis involved protecting groups, incomplete reactions could lead to the formation of dimers or other small oligomers.[5]

To get a better idea, it is highly recommended to use LC-MS to get the mass of the impurity, which can provide crucial clues to its structure.

Q2: I suspect the impurity is the unreacted starting material, oxan-4-one. How can I remove it?

Answer: Oxan-4-one is a neutral ketone, whereas your product is a hydrophilic amino acid hydrochloride salt. This difference in chemical properties can be exploited for purification.

  • Recrystallization: This is often the most effective method. Since your product is a salt, it will likely have very different solubility profiles compared to the neutral ketone. Experiment with solvent/anti-solvent systems. A good starting point would be dissolving the crude product in a minimal amount of a polar solvent like methanol, ethanol, or even water, and then adding a less polar anti-solvent like isopropanol, ethyl acetate, or diethyl ether to precipitate your product while the more soluble impurity remains in the mother liquor.[6]

  • Aqueous/Organic Extraction: You can dissolve the crude material in water and wash with a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate. The oxan-4-one will partition into the organic layer, while your highly polar hydrochloride salt will remain in the aqueous phase.[6][7] Be mindful of the pH, as making the aqueous layer too basic could deprotonate your product and increase its solubility in the organic phase.

Q3: My impurity is very polar and close to my product on reversed-phase HPLC. What purification strategy should I use?

Answer: This is a common and challenging scenario. When dealing with highly polar impurities that are structurally similar to the product, standard reversed-phase chromatography can be ineffective because both compounds may have poor retention.[8]

Hydrophilic Interaction Liquid Chromatography (HILIC): This is the recommended technique. HILIC uses a polar stationary phase (like silica) and a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, with a smaller amount of an aqueous buffer.[8][9][10] In HILIC, the most polar compounds are retained the longest, which is the opposite of reversed-phase. This can provide the selectivity needed to separate your product from a very polar impurity.

  • Stationary Phase: Bare silica gel is often effective for HILIC.[8]

  • Mobile Phase: A typical gradient might start with 95% acetonitrile / 5% water (with a buffer like ammonium formate or formic acid) and gradually increase the water content.

Q4: My NMR spectrum shows residual solvents like ethanol, isopropanol, or ethyl acetate. How do I remove them?

Answer: Residual solvents are a common problem, especially those with higher boiling points. The ICH Q3C(R9) guidelines provide strict limits for residual solvents in pharmaceutical products.[11]

  • High-Vacuum Drying: The most straightforward approach is to dry the material under high vacuum at a slightly elevated temperature (e.g., 40-50 °C), provided the compound is thermally stable.

  • Solvent Displacement (Vacuum Hydration): For stubborn, entrapped solvents, a technique called vacuum hydration can be effective. This involves drying the bulk substance in the presence of water vapor. The water molecules can displace the trapped organic solvent molecules within the crystal lattice.[12][13] The excess water can then be removed by further vacuum drying.

  • Lyophilization (Freeze-Drying): If your compound is water-soluble and thermally sensitive, dissolving it in water and then lyophilizing it is an excellent way to remove all volatile organic solvents and water.

Part 2: Detailed Experimental Protocols

This section provides step-by-step protocols for the key purification and analytical techniques discussed.

Protocol 1: Recrystallization of 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride

This protocol is designed to remove less polar impurities, such as unreacted starting materials.

Caption: Step-by-step workflow for the recrystallization protocol.

Procedure:

  • Solvent Selection: Start by testing the solubility of your crude product in various solvents. Ideal systems for amino acid hydrochlorides often involve an alcohol (methanol, ethanol) as the solvent and an ether (diethyl ether, MTBE) or a less polar alcohol (isopropanol) as the anti-solvent.[6]

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the chosen hot primary solvent (e.g., ethanol) until all the solid dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a celite plug to remove the charcoal.

  • Crystallization: Allow the flask to cool slowly to room temperature. If crystals do not form, you can scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Precipitation: Once crystallization begins, you can slowly add a cold anti-solvent (e.g., diethyl ether) dropwise until precipitation appears complete.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under high vacuum to a constant weight.

Protocol 2: HPLC Method for Purity Analysis

Since most simple amino acids lack a strong UV chromophore, derivatization is often required for sensitive detection.[14][15] However, for purity analysis where the main compound is abundant, detection at low UV wavelengths (e.g., 200-210 nm) may be sufficient. This protocol outlines a general reversed-phase method.

Sources

Technical Support Center: Troubleshooting Epimerization in Hindered N-Methyl Amino Acid Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of highly hindered N-methyl amino acids. The coupling of 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride is particularly notorious. The synergistic steric drag of the N-methyl group and the bulky alpha-oxanyl (tetrahydropyran) ring drastically slows down aminolysis, providing a wide kinetic window for base-catalyzed epimerization (racemization).

This guide provides a mechanistic understanding and a self-validating protocol to ensure high coupling efficiency while maintaining stereochemical integrity.

Pathway Analysis: Activation vs. Epimerization

To solve epimerization, we must first visualize the kinetic competition between successful aminolysis and base-catalyzed enolization.

G Start 2-(Methylamino)-2-(oxan-4-yl)acetic acid HCl Neutralization Neutralization (Add TMP to liberate amine) Start->Neutralization Activation In Situ Activation (COMU/Oxyma or DIC/Oxyma) Neutralization->Activation ActiveEster O-Acylisourea / Active Ester Intermediate Activation->ActiveEster SlowCoupling Slow Aminolysis (Due to Oxanyl & N-Me Sterics) ActiveEster->SlowCoupling Strong Base (DIEA) Pre-activation FastCoupling Accelerated Aminolysis (Optimized Reagents) ActiveEster->FastCoupling Weak Base (TMP) No Pre-activation Epimerization Base-Catalyzed Enolization (High Epimerization) SlowCoupling->Epimerization Product Stereopure Peptide Product (Retention of Chirality) FastCoupling->Product

Logical workflow of N-methyl amino acid activation and pathways leading to epimerization.

Frequently Asked Questions (FAQs)

Q1: Why is 2-(Methylamino)-2-(oxan-4-yl)acetic acid highly susceptible to epimerization? A: This specific molecule features a bulky tetrahydropyran (oxan-4-yl) ring at the alpha-carbon combined with an N-methyl group. This dual steric hindrance drastically reduces the rate of nucleophilic attack by the incoming amine during peptide bond formation[1]. Because the activated ester intermediate has a prolonged half-life in the reaction mixture, the alpha-proton becomes highly susceptible to base-catalyzed abstraction. This leads to enolization or the formation of an oxazolonium intermediate, which ultimately results in epimerization[2].

Q2: How does the choice of base influence the epimerization of this hydrochloride salt? A: Because the starting material is a hydrochloride salt, an equimolar amount of base is required simply to neutralize the HCl and liberate the free amine, in addition to the base needed for the coupling mechanism. Strong, nucleophilic bases like N,N-Diisopropylethylamine (DIEA) promote rapid alpha-proton abstraction, leading to high levels of racemization[1]. Switching to a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP, sym-collidine) or N-methylmorpholine (NMM) significantly suppresses this base-induced enolization while still allowing the coupling to proceed[3]. Studies have shown that replacing DIEA with TMP can reduce epimerization levels to under 5%[4].

Q3: Which coupling reagent system provides the best balance of reactivity and stereoretention? A: For highly hindered N-methyl amino acids, highly reactive systems like COMU combined with Oxyma, or DIC/Oxyma, are preferred[5],[6]. COMU/Oxyma generates a highly reactive ester that accelerates the aminolysis step, effectively outcompeting the slower epimerization pathway[1]. Alternatively, HATU paired with TMP is a validated system for maintaining optical purity during difficult couplings[3],[2].

Q4: Should I pre-activate the amino acid before adding it to the resin/amine? A: No. Pre-activation increases the residence time of the activated ester in the presence of the base, which maximizes the kinetic opportunity for epimerization. The coupling reagents and base should be added directly to the mixture containing both the amino acid and the nucleophile (in situ activation)[3],[2].

Quantitative Data: Impact of Coupling Conditions on Epimerization

The following table summarizes the causal relationship between reagent selection and epimerization levels for sterically hindered N-methyl amino acids.

Coupling SystemBase ChoicePre-activationRelative Coupling RateEpimerization Level
HATUDIEAYes (3 min)ModerateHigh (>15%)
HATUTMP (Collidine)NoModerateLow (~4-5%)
COMU / OxymaNMMNoFastVery Low (<2%)
DIC / OxymaNoneNoFastVery Low (<1%)
Self-Validating Experimental Protocol

To ensure both high yield and stereochemical purity, this protocol utilizes COMU/Oxyma with TMP and incorporates built-in validation checkpoints.

Objective: Achieve >95% coupling efficiency of 2-(Methylamino)-2-(oxan-4-yl)acetic acid HCl with <2% epimerization.

Step 1: Reagent Preparation

  • Weigh 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride (3.0 equiv relative to the nucleophile) and Oxyma Pure (3.0 equiv).

  • Dissolve both solids in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.

  • Causality: Anhydrous conditions prevent premature hydrolysis of the activated ester, ensuring the maximum concentration of the active species is available for aminolysis.

Step 2: HCl Neutralization

  • Add 2,4,6-trimethylpyridine (TMP) (3.0 equiv) to the solution to neutralize the hydrochloride salt.

  • Stir briefly (15 seconds).

  • Causality: TMP is a weak, non-nucleophilic base that liberates the amine without initiating base-catalyzed alpha-proton abstraction[4].

Step 3: In Situ Activation & Coupling

  • Add the nucleophile (peptide-resin or solution-phase amine, 1.0 equiv) directly to the mixture.

  • Immediately add COMU (3.0 equiv) followed by an additional 3.0 equiv of TMP.

  • Causality: Avoiding pre-activation minimizes the lifetime of the activated ester in the absence of the nucleophile, directly reducing the kinetic window for epimerization[3].

Step 4: Reaction & In-Process Monitoring

  • Agitate the reaction mixture at room temperature (20-25 °C) for 2 to 4 hours.

  • Validation Checkpoint 1: Perform a Chloranil test (if coupling to a secondary amine) or Kaiser test (if coupling to a primary amine) on a micro-cleaved resin sample. A negative result (colorless/yellow) validates >95% coupling completion. If positive, repeat Step 3 before proceeding.

Step 5: Workup & Chiral Analysis

  • Filter and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble byproducts.

  • Validation Checkpoint 2: Cleave a small aliquot of the peptide and analyze via Chiral LC-MS. Compare the retention time against a synthesized D-epimer standard to confirm <2% epimerization.

Sources

Validation & Comparative

Validation of Analytical Methods for 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride (CAS No. 2171783-18-7) is a highly polar, unnatural amino acid derivative utilized as a critical building block in pharmaceutical synthesis. From an analytical perspective, this molecule presents a "perfect storm" of challenges for traditional purity assessment:

  • Extreme Polarity: As an amino acid hydrochloride salt, it exists as a highly hydrophilic charged species. Traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using C18 columns fails to retain the analyte, resulting in elution within the void volume.

  • Lack of a UV Chromophore: The molecule contains only a secondary amine, a tetrahydropyran ring, and a carboxylic acid. It lacks conjugated pi-systems, meaning UV detection (even at low wavelengths like 205–210 nm) suffers from poor sensitivity, severe baseline drift during gradients, and an inability to detect non-chromophoric impurities[1][2].

To establish a self-validating, ICH Q2(R2)-compliant control strategy[3], analytical scientists must abandon standard HPLC-UV in favor of orthogonal techniques. This guide objectively compares three advanced methodologies: HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection), LC-MS (Liquid Chromatography-Mass Spectrometry), and 1H-qNMR (Quantitative Nuclear Magnetic Resonance).

Methodological Comparison: HILIC-CAD vs. LC-MS vs. qNMR

A robust validation strategy requires understanding the causality behind each method's performance.

  • HILIC-CAD (The Workhorse): HILIC overcomes the retention issue by utilizing a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase, partitioning the analyte into a water-enriched layer on the silica surface[4]. CAD provides a universal, mass-dependent response for all non-volatile analytes by nebulizing the eluent, drying it into aerosol particles, and measuring the charge transferred from ionized nitrogen[5][6]. This eliminates the need for derivatization (e.g., ninhydrin)[2].

  • LC-MS (The Investigator): While HILIC-MS provides excellent structural elucidation for unknown impurities, its quantitative reliability is compromised by matrix effects and variable ionization efficiencies (ion suppression/enhancement) among different process impurities.

  • 1H-qNMR (The Absolute Truth): qNMR is a primary ratio method. Because the area of an NMR resonance is directly proportional to the number of nuclei generating it, qNMR can determine absolute purity without requiring a reference standard of the analyte itself[7][8]. It is the gold standard for qualifying the primary reference material[9].

Table 1: Comparative Validation Metrics (Based on ICH Q2(R2) Guidelines)
Validation Parameter (ICH Q2(R2))HILIC-CAD (Routine QC)LC-MS (ESI+) (Impurity ID)1H-qNMR (Ref. Std. Qualification)
Specificity Excellent (Chromatographic resolution of impurities)Superior (m/z and MS/MS fragmentation)Moderate (Requires non-overlapping proton signals)
Linearity Model Quadratic or Log-Log (CAD is non-linear over large ranges)Linear (Narrow dynamic range)Strictly Linear ( R2>0.999 )
Sensitivity (LOD/LOQ) ~5–10 ng on-column (Excellent for trace impurities)~0.1–1 ng on-column (Best-in-class)~0.1 mM (Requires high sample concentration)
Accuracy / Mass Balance High (Uniform response for non-volatiles)Variable (Ionization bias)Absolute (Directly traceable to SI units)
Reference Standard Needed? Yes (For exact quantification)YesNo (Uses an independent internal standard)

Analytical Strategy & Decision Workflow

To ensure scientific integrity, the selection of the analytical method must align with the lifecycle stage of the drug development process.

G Compound 2-(Methylamino)-2-(oxan-4-yl)acetic acid HCl (Highly Polar, No Chromophore) Challenge Standard RP-HPLC-UV Fails Compound->Challenge qNMR 1H-qNMR Primary Standard Qualification (Absolute Purity) Challenge->qNMR Qualify Reference Material HILIC HILIC-CAD Routine Batch Release & QC (Mass-based Detection) Challenge->HILIC Validate Routine Assay LCMS HILIC-MS/MS Impurity Profiling (Structural Elucidation) Challenge->LCMS Identify Unknowns qNMR->HILIC Provides Calibration Standard

Caption: Decision tree for the analytical control strategy of non-chromophoric polar amino acid derivatives.

Experimental Protocols & Self-Validating Systems

Protocol A: Absolute Purity Determination via 1H-qNMR

Causality: qNMR is utilized to establish the exact mass fraction of the primary reference standard. We select Maleic Acid as the Internal Standard (IS) because its singlet resonance (~6.3 ppm) falls in the empty olefinic region, completely separated from the aliphatic signals of the tetrahydropyran ring and the N-methyl group of the analyte[8].

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh ~20.0 mg of 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard) using a microbalance (d = 0.001 mg).

  • Solvent Addition: Dissolve the mixture in 1.0 mL of Deuterium Oxide ( D2​O ). Note: D2​O is chosen to exchange the acidic protons (COOH, NH), preventing broad, shifting peaks that complicate integration[9].

  • NMR Acquisition:

    • Probe: 500 MHz or higher, equipped with a cryoprobe for enhanced S/N.

    • Pulse Sequence: zg30 (30-degree pulse without water suppression, as suppression can distort adjacent signals)[10].

    • Relaxation Delay (D1): Crucial Step. Set D1 to 60 seconds. Causality: D1 must be ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure 99.9% magnetization recovery and quantitative accuracy.

    • Scans (NS): 64 to achieve a Signal-to-Noise (S/N) ratio > 250:1 for the integrated peaks.

  • Data Processing & Calculation: Apply zero-filling and a 0.3 Hz exponential line broadening window function. Phase and baseline correct manually.

    • Integrate the Maleic acid singlet (2 protons, ~6.3 ppm).

    • Integrate the N-methyl singlet of the analyte (3 protons, ~2.6 ppm).

    • Calculate purity ( Px​ ) using the fundamental qNMR equation:

      Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

      (Where I = integral, N = number of protons, M = molar mass, W = weight).

QNMR Prep Co-weigh Analyte + Maleic Acid IS Solvent Dissolve in D2O (Proton Exchange) Prep->Solvent Acq Acquire 1D 1H NMR (D1 > 5*T1 = 60s) Solvent->Acq Integ Integrate Distinct Resonances Acq->Integ Calc Calculate Absolute Mass Fraction Integ->Calc

Caption: Workflow for absolute purity determination using 1H-qNMR with an internal standard.

Protocol B: Routine Purity & Impurity Profiling via HILIC-CAD

Causality: Once the reference standard is qualified via qNMR, HILIC-CAD is validated for high-throughput batch release. A Zwitterionic column (ZIC-HILIC) is selected because its surface charge mimics the analyte, providing optimal electrostatic and hydrophilic partitioning[4]. CAD requires strictly volatile mobile phases; hence, non-volatile phosphate buffers are strictly prohibited[11].

Step-by-Step Methodology:

  • Column Selection: SeQuant® ZIC®-HILIC (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 50 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. Causality: pH 3.0 ensures the carboxylic acid is partially protonated and the secondary amine is fully protonated, stabilizing the retention mechanism.

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 85% B (High organic promotes partitioning into the aqueous layer).

    • 2-15 min: Linear gradient to 50% B (Elutes strongly retained polar impurities).

    • 15-20 min: Re-equilibration at 85% B.

  • CAD Detector Settings:

    • Evaporation Temperature: 35°C (Optimized to preserve semi-volatile impurities while fully evaporating the aqueous buffer).

    • Data Collection Rate: 10 Hz.

    • Power Function Value (PFV): Set to 1.0 (or utilize the internal power transformation algorithm to linearize the inherently quadratic CAD response for easier ICH Q2 validation)[1].

  • Validation Execution (ICH Q2(R2)):

    • Accuracy: Spike known impurities (e.g., residual oxan-4-one or methylamine) at 50%, 100%, and 150% of the specification limit.

    • Precision: 6 replicate injections of the 100% test concentration ( RSD≤2.0% ).

    • Range: Validate the reporting range from the LOQ (typically 0.05% area) up to 120% of the nominal assay concentration.

Conclusion

For highly polar, non-chromophoric APIs and intermediates like 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride, standard analytical templates are obsolete. A scientifically rigorous, E-E-A-T compliant control strategy requires a bipartite approach: 1H-qNMR must be utilized to establish the absolute purity of the primary reference material without the bias of relative response factors. Subsequently, HILIC-CAD serves as the optimal, highly sensitive, and robust method for routine impurity profiling and batch release, completely bypassing the limitations of UV detection and the complexities of derivatization.

References

  • ICH Q2(R2) Validation of Analytical Procedures European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids LCMS.cz / Thermo Fisher Scientific Application Note. URL:[Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review MDPI Molecules. URL:[Link]

  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation ResearchGate / Metrologia. URL:[Link]

  • Optimization of 1D 1H Quantitative NMR Conditions for Polar Metabolites Food Science of Animal Resources. URL:[Link]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors Enovatia White Paper. URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride

As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and foster a culture of deep understanding and safety. This guide is structured to provide not only the essential "what" but also the critical "why" behind each recommendation for handling 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride. By understanding the principles of chemical safety, researchers can confidently manage risks and ensure both personal safety and data integrity.

Hazard Assessment & Risk Mitigation: A Proactive Approach

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its primary hazards based on its chemical structure—an amino acid derivative in the form of a hydrochloride salt.

  • Inherent Hazards :

    • Corrosivity and Irritation : As a hydrochloride salt of an organic acid, the compound is expected to be acidic and potentially corrosive.[1][2] Direct contact can cause irritation or burns to the skin and serious damage to the eyes.[3][4]

    • Respiratory Tract Irritation : The compound is likely a solid powder. If it becomes airborne, the dust can be inhaled, causing irritation to the nose, throat, and lungs.[5][6][7]

    • Allergic Sensitization : Complex organic molecules carry a potential risk of causing allergic skin reactions or respiratory sensitization upon repeated exposure.[6]

  • The Hierarchy of Controls : The most effective safety strategies prioritize eliminating hazards. In a laboratory setting, this translates to using engineering controls first, followed by administrative controls, and finally, relying on Personal Protective Equipment (PPE) as the last line of defense.

    • Engineering Controls : The primary method for mitigating exposure is to handle the compound within a certified chemical fume hood.[1][5][8] This contains dust and vapors at the source, protecting the user.

    • Administrative Controls : Adherence to Standard Operating Procedures (SOPs), proper training, and clear labeling are crucial.

    • Personal Protective Equipment (PPE) : This is the focus of the guide and is essential to protect against any exposure that engineering and administrative controls cannot eliminate.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is contingent on the scale and nature of the operation. The following matrix provides a clear guideline for various laboratory scenarios.

Operation/Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Use (milligrams to grams)Tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards).[3][9]Chemical-resistant nitrile or neoprene gloves.[1][2]Standard laboratory coat.[10]Not typically required if handled exclusively within a certified chemical fume hood.[1]
Large-Scale Operations or Bulk Quantities Face shield worn over safety goggles.[3][11]Chemical-resistant gloves (Neoprene recommended for extended use).[2]Chemical-resistant apron over a laboratory coat.[3]A NIOSH-approved N95 dust mask or a respirator with an acid gas cartridge may be required, especially if dust generation is likely.[1][6][9]
Emergency Situations (e.g., Spills) Face shield and chemical safety goggles.[9]Heavy-duty, chemical-resistant gloves.Full protective suit or chemical-resistant apron to prevent skin exposure.[9]A full-face respirator with an appropriate acid gas cartridge should be used if exposure limits are exceeded or if irritation is experienced.[1][2]

Operational and Handling Procedures

A systematic workflow minimizes the risk of accidental exposure. The following diagram and step-by-step guide outline the safe handling process from start to finish.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep 1. Verify Fume Hood Function & Gather Materials don_ppe 2. Don Appropriate PPE (See Section 2) prep->don_ppe handle 3. Handle Compound (Weigh, Transfer, React) Minimize Dust Generation don_ppe->handle doff_ppe 4. Doff PPE (Remove gloves last) handle->doff_ppe wash 5. Wash Hands Thoroughly doff_ppe->wash decon 6. Decontaminate Work Area & Dispose of Waste wash->decon

Caption: A standard workflow for safely handling chemical compounds.

Step-by-Step Handling Guide
  • Preparation and Engineering Controls :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.[8]

    • Gather all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood to minimize traffic in and out of the containment area.[12]

    • Have an emergency eyewash station and safety shower readily accessible.[2][3]

  • Donning Personal Protective Equipment (PPE) :

    • Before handling the compound, put on the appropriate PPE as specified in the matrix above.[9] The typical sequence is lab coat, then safety goggles/face shield, and finally gloves.

  • Weighing and Transfer :

    • Handle the solid powder carefully to minimize dust generation. Use a weigh boat or weighing paper and gently transfer the material.[9]

    • Keep the container tightly closed when not in use.[8]

  • Post-Handling :

    • After handling is complete, decontaminate any equipment used.

    • Remove PPE carefully, avoiding contact with the potentially contaminated exterior. Gloves should be removed last.

    • Wash hands thoroughly with soap and water, even if gloves were worn.[1][9]

Emergency Preparedness & Spill Management

Accidents can happen despite the best precautions. Being prepared is critical.

Immediate First Aid Measures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][8] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][13]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13][14]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][14]

Spill Cleanup Protocol

The following flowchart outlines the decision-making process for a chemical spill. For any spill larger than what can be safely managed by laboratory personnel, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Spill_Response_Plan cluster_cleanup Minor Spill Cleanup spill Spill Occurs assess Assess Risk (Size, Location, Hazard) spill->assess evacuate Evacuate Area & Call EHS/Emergency Services assess->evacuate Major Spill (Large quantity, outside hood) don_ppe 1. Don Emergency PPE assess->don_ppe Minor Spill (Small, contained) contain 2. Contain the Spill (Dike the perimeter) don_ppe->contain neutralize 3. Neutralize Acidic Powder (Use Sodium Bicarbonate) contain->neutralize collect 4. Collect Residue (Sweep into waste container) neutralize->collect decon 5. Decontaminate Area (Wash with soap and water) collect->decon dispose 6. Dispose of Waste (As hazardous material) decon->dispose

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。